molecular formula C7H2BrClF4O3S B6609810 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride CAS No. 2702870-86-6

3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride

Cat. No. B6609810
CAS RN: 2702870-86-6
M. Wt: 357.50 g/mol
InChI Key: UUJDACFGPRMOPD-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride (3-BTFBSC) is an important sulfonyl chloride compound used in a variety of applications, including medicinal chemistry, organic synthesis, and materials science. 3-BTFBSC is an important intermediate in the synthesis of a variety of different compounds, including pharmaceuticals, agrochemicals, and other organic molecules. It is also used as a reagent in the synthesis of other compounds, such as polymers and nanomaterials.

Scientific Research Applications

3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is an important intermediate in the synthesis of a variety of different compounds, including pharmaceuticals, agrochemicals, and other organic molecules. It is also used in the synthesis of polymers and nanomaterials. In addition, 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride has been used in a variety of scientific research studies, including in the synthesis of peptide-based drugs, the synthesis of new materials, and the synthesis of organic compounds.

Mechanism of Action

The mechanism of action of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is not yet fully understood. However, it is believed that 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride acts as a nucleophile, attacking the electrophilic carbon atom of a carbon-carbon bond and forming a new, more stable bond. This reaction can be used to synthesize a variety of different compounds, including pharmaceuticals, agrochemicals, and other organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride are not yet fully understood. However, it is believed that 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride can be used as a reagent in the synthesis of a variety of different compounds, including pharmaceuticals, agrochemicals, and other organic molecules. It is also believed that 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride can be used in the synthesis of polymers and nanomaterials.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride in lab experiments include its cost-effectiveness, its ability to be used as a reagent in the synthesis of a variety of different compounds, and its ability to be used in the synthesis of polymers and nanomaterials. One limitation of using 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride in lab experiments is that its mechanism of action is not yet fully understood.

Future Directions

Future research on 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride could focus on developing a better understanding of its mechanism of action and its biochemical and physiological effects. Additionally, research could focus on optimizing the synthesis of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride and developing new methods for its synthesis. Other potential future directions include exploring the use of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride in the synthesis of new materials, exploring its potential applications in drug discovery, and investigating its potential toxicity.

Synthesis Methods

3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is typically synthesized through a two-step reaction. The first step involves the reaction of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride with anhydrous sodium sulfite to form a sulfonate salt. The second step involves the reaction of the sulfonate salt with a strong acid, such as hydrochloric acid, to form 3-bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride. This method is simple and cost-effective and can be used to synthesize a variety of different compounds.

properties

IUPAC Name

3-bromo-2-fluoro-6-(trifluoromethoxy)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4O3S/c8-3-1-2-4(16-7(11,12)13)6(5(3)10)17(9,14)15/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJDACFGPRMOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)S(=O)(=O)Cl)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.50 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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